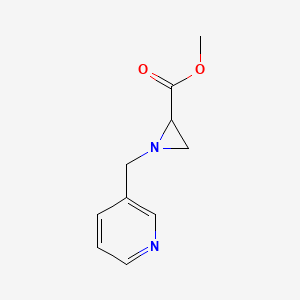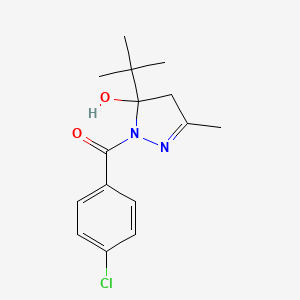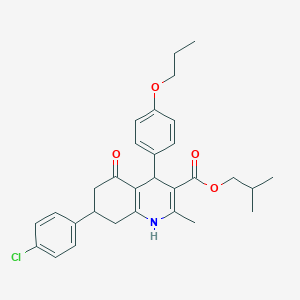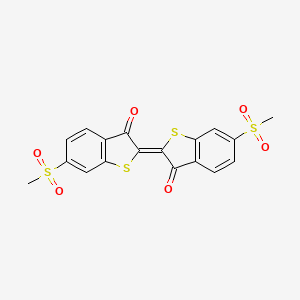![molecular formula C23H26N2O5 B5176439 N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B5176439.png)
N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)propanamide, commonly known as EPPMP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPMP is a synthetic opioid compound that has a unique chemical structure, making it a promising candidate for further research.
作用機序
The mechanism of action of EPPMP is not fully understood, but it is believed to act on the opioid receptors in the brain and spinal cord. The compound has a high affinity for the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. By binding to this receptor, EPPMP can modulate the perception of pain and produce analgesia.
Biochemical and Physiological Effects
EPPMP has been shown to produce a range of biochemical and physiological effects. The compound has been found to reduce the release of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, EPPMP has been shown to increase the release of dopamine in the brain, which is involved in the regulation of reward pathways.
実験室実験の利点と制限
EPPMP has several advantages for use in laboratory experiments. The compound has a unique chemical structure, which makes it a useful tool for studying the opioid receptors and their interactions with other compounds. Additionally, EPPMP has been shown to have high affinity and selectivity for the mu-opioid receptor, making it a useful tool for studying the effects of opioids on the brain and spinal cord.
However, there are also limitations to the use of EPPMP in laboratory experiments. The compound is relatively new, and there is still much that is not known about its effects. Additionally, the synthesis of EPPMP can be challenging, and the compound is not widely available.
将来の方向性
There are several future directions for research on EPPMP. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of EPPMP and its effects on the brain and spinal cord.
Another area of interest is the potential therapeutic applications of EPPMP. The compound has shown promise as a treatment for pain and inflammation, and further studies are needed to determine its safety and efficacy in humans.
Conclusion
EPPMP is a synthetic opioid compound that has gained significant attention in the field of scientific research. The compound has unique chemical properties and has been shown to have potential therapeutic applications. Further research is needed to fully understand the mechanism of action of EPPMP and its effects on the brain and spinal cord. Additionally, the development of new synthesis methods and the exploration of potential therapeutic applications are promising future directions for research on EPPMP.
合成法
The synthesis of EPPMP involves a series of chemical reactions that result in the formation of the final product. The process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to achieve a high yield of the desired product. The synthesis of EPPMP has been extensively studied, and various methods have been developed to optimize the process.
科学的研究の応用
EPPMP has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have analgesic properties, making it a potential candidate for the treatment of pain. Additionally, EPPMP has been shown to have anti-inflammatory effects, which could make it useful in the treatment of various inflammatory conditions.
特性
IUPAC Name |
N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-4-21(26)24(15-16-6-10-18(29-3)11-7-16)20-14-22(27)25(23(20)28)17-8-12-19(13-9-17)30-5-2/h6-13,20H,4-5,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFSOTVYMVXXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=C(C=C1)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5176356.png)



![1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate](/img/structure/B5176387.png)
![2,5,7-triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5176395.png)


![N-(4-fluorophenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5176409.png)

![5-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5176427.png)
![1-(4-biphenylyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5176433.png)

![3-(4-chlorophenyl)-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5176464.png)